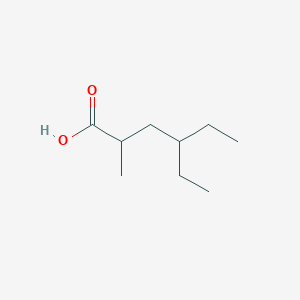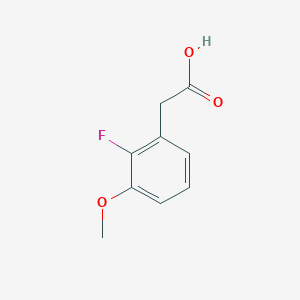
2,2-Difluoroethyl trifluoroacetate
Vue d'ensemble
Description
2,2-Difluoroethyl Triflate is used to prepare kinesin spindle protein inhibitors for treatment of taxane-refractory cancer. It is also used to synthesize MexAB-?OprM specific efflux pump inhibitors in Pseudomonas aeruginosa .
Synthesis Analysis
A nearly saturated 2,2,2-trifluoroethyl acetate (FEA)-based electrolyte solution has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) positive electrodes for lithium ion batteries . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
Ethyl difluoroacetate was degraded to difluoroacetic acid by the strains of Actinobacteria .Physical And Chemical Properties Analysis
2,2,2-Trifluoroethyl trifluoroacetate is a colorless liquid with a boiling point of approximately 90-95°C and a density of approximately 1.24 g/cm³ . The molecular weight is approximately 132.1 g/mol .Applications De Recherche Scientifique
1. Application in Lithium Ion Batteries
- Summary of the Application: 2,2,2-Trifluoroethyl acetate (FEA)-based electrolyte solution is used in lithium ion batteries. It has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) positive electrodes .
- Methods of Application: The FEA-based electrolyte solution needs to be mixed with an appropriate co-solvent to improve the safety of electrolyte solutions. Two kinds of co-solvent were introduced into LiBF 4 /FEA electrolyte solutions and the LiBF 4 concentration was increased .
- Results or Outcomes: The mixture ratio of FEA and a co-solvent had a major effect on the charge/discharge performance of NCM811. The resultant nearly saturated electrolyte solution further improved the charge/discharge properties in terms of both cycle- and high rate performance .
2. Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 2,2-Difluoroethyl trifluoroacetate, are used in the agrochemical and pharmaceutical industries .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Application in High Concentration Electrolyte Solutions
- Summary of the Application: 2,2,2-Trifluoroethyl acetate (FEA) is used in nearly saturated electrolyte solutions. It has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) positive electrodes for lithium ion batteries .
- Methods of Application: FEA needs to be mixed with an appropriate co-solvent to improve the safety of electrolyte solutions. Two kinds of co-solvent were introduced into LiBF 4 /FEA electrolyte solutions and the LiBF 4 concentration was increased .
- Results or Outcomes: The mixture ratio of FEA and a co-solvent had a major effect on the charge/discharge performance of NCM811. The resultant nearly saturated electrolyte solution further improved the charge/discharge properties in terms of both cycle- and high rate performance .
4. Application in Organic Synthesis
- Summary of the Application: Trifluoroacetic acid (TFA), which can be synthesized using 2,2-Difluoroethyl trifluoroacetate, has seen extensive application in organic synthesis both as a solvent and as a catalyst/reagent .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The decennial mini-review examines key TFA synthetic applications from the middle of 2013 to the present, providing the organic chemistry research community with an opportunity to delve deeply into the numerous and varied applications of this strong acid, water-miscible, and low boiling point reagent .
5. Application in Preparation of Dimethyl (3,3,3-Trifluoro-2,2-Dihydroxypropyl)Phosphonate
- Summary of the Application: 2,2,2-Trifluoroethyl trifluoroacetate is used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Application in Synthesis of Pharmaceuticals and Advanced Materials
- Summary of the Application: 2,2-Difluoroethyl trifluoroacetate is a fascinating chemical compound utilized in diverse scientific research. This compound holds immense potential for applications ranging from synthesis of pharmaceuticals to the development of advanced materials.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The specific results or outcomes are not detailed in the source.
Safety And Hazards
Propriétés
IUPAC Name |
2,2-difluoroethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFYLLCVNOHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631332 | |
| Record name | 2,2-Difluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl trifluoroacetate | |
CAS RN |
7556-84-5 | |
| Record name | 2,2-Difluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



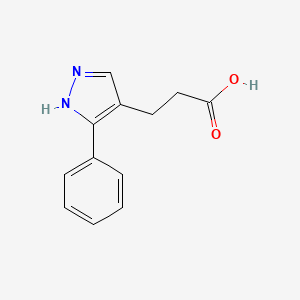
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)
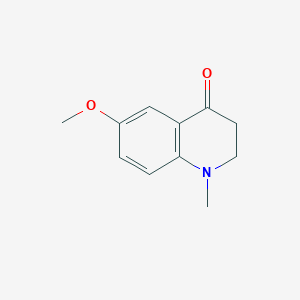
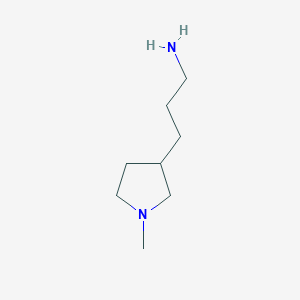
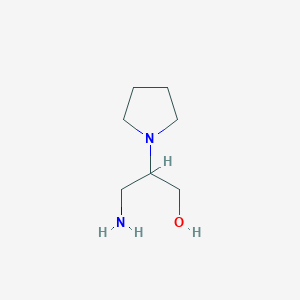
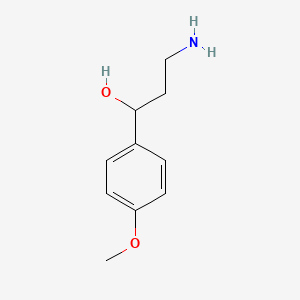
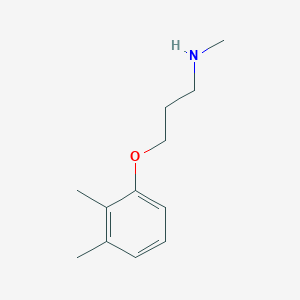
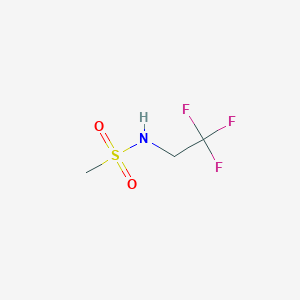
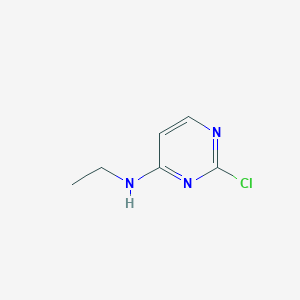
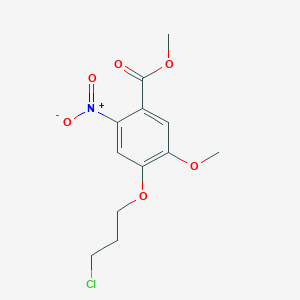
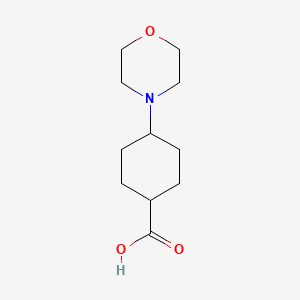
![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)
